Allylhydrazine
Overview
Description
Allylhydrazine, also known as 2-propenylhydrazine, is an organic compound with the molecular formula C₃H₈N₂. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by an allyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agricultural chemistry .
Scientific Research Applications
Allylhydrazine has several applications in scientific research:
Safety and Hazards
Future Directions
Allylhydrazine has been used in research for imaging reactive oxygen species in vivo . This suggests potential future applications in molecular imaging by ultrasound, given ultrasound’s ability to detect small increments above the gas saturation limit, its spatial resolution, and widespread clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for synthesizing allylhydrazine involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines . The reaction can be represented as follows: [ \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using protective group strategies. For instance, starting with tri-Boc-hydrazine (tert-butoxycarbonyl hydrazine) can improve the selectivity and yield of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including nitrogen gas and propylene.
Substitution: It can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Radical oxidants are commonly used in the oxidation of this compound.
Substitution: Palladium-catalyzed reactions are often employed for substitution reactions involving this compound.
Major Products:
Mechanism of Action
The mechanism of action of allylhydrazine involves its ability to undergo oxidation and substitution reactions. In the presence of radical oxidants, this compound is converted into nitrogen gas and propylene, which can be detected using ultrasound imaging . This property makes it useful for imaging oxidative stress in biological tissues.
Comparison with Similar Compounds
- Isopropylhydrazine
- Formylhydrazine
- Acetylhydrazine
- Phenylhydrazine
- Etheoxy-formylhydrazine
- Etheoxy-acetylhydrazine
Uniqueness: Allylhydrazine is unique due to its allyl group, which allows it to participate in a wide range of chemical reactions, including oxidation and substitution. This makes it a versatile compound in organic synthesis and other applications .
Properties
IUPAC Name |
prop-2-enylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILHLWDFSMCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52207-83-7 (hydrochloride) | |
Record name | Allylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043820 | |
Record name | Allylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-78-8 | |
Record name | Allylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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